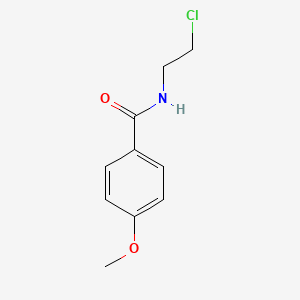

N-(2-Chloroethyl)-4-methoxybenzamide

Description

N-(2-Chloroethyl)-4-methoxybenzamide is a benzamide derivative characterized by a 4-methoxy-substituted benzene ring and a 2-chloroethylamine group attached to the amide nitrogen. Benzamide derivatives are widely studied for their pharmaceutical and synthetic applications, particularly as intermediates in drug development and catalysts in organic reactions .

Propriétés

IUPAC Name |

N-(2-chloroethyl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-14-9-4-2-8(3-5-9)10(13)12-7-6-11/h2-5H,6-7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYOPFLKXLHFHKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chloroethyl)-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with 2-chloroethylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods: On an industrial scale, the production of N-(2-Chloroethyl)-4-methoxybenzamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Analyse Des Réactions Chimiques

Types of Reactions: N-(2-Chloroethyl)-4-methoxybenzamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amines, or thiols.

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The amide group can be reduced to form an amine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or primary amines can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed:

Nucleophilic Substitution: Products include substituted amides or thiols.

Oxidation: Products include aldehydes or carboxylic acids.

Reduction: Products include primary amines.

Applications De Recherche Scientifique

Chemistry: N-(2-Chloroethyl)-4-methoxybenzamide is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential interactions with biomolecules. It can be used to modify proteins or nucleic acids through its reactive chloroethyl group.

Medicine: N-(2-Chloroethyl)-4-methoxybenzamide has potential applications in medicinal chemistry. It is investigated for its cytotoxic properties and its ability to form DNA adducts, which can be useful in cancer research.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique reactivity profile makes it suitable for various chemical processes.

Mécanisme D'action

The mechanism of action of N-(2-Chloroethyl)-4-methoxybenzamide involves the formation of covalent bonds with target biomolecules. The chloroethyl group can alkylate nucleophilic sites on DNA, proteins, or other cellular components, leading to the formation of adducts. This alkylation can interfere with the normal function of these biomolecules, resulting in cytotoxic effects. The methoxy group may also play a role in modulating the compound’s reactivity and interactions with biological targets.

Comparaison Avec Des Composés Similaires

Functional Group Impact on Properties

- Chloroethyl vs. Chlorophenyl : The 2-chloroethyl group in the title compound may act as an alkylating agent, akin to nitrosoureas in anticancer activity . In contrast, the chlorophenyl group in N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide enhances fluorescence by stabilizing excited states through electron-withdrawing effects .

- Methoxy Positioning : The 4-methoxy group in the title compound likely increases electron density on the benzene ring, affecting reactivity. Comparatively, 2-methoxy substitution in N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide optimizes fluorescence intensity by reducing steric hindrance .

- Bulkier Substituents : The tert-butyl group in N-(tert-butyl)-4-methoxybenzamide improves steric protection of the amide bond, enhancing stability in catalytic reactions .

Spectroscopic and Pharmacological Insights

- Fluorescence : N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide exhibits strong fluorescence (λex 340 nm, λem 380 nm), whereas the title compound’s fluorescence properties remain unstudied .

- Alkylating Potential: Chloroethyl-containing nitrosoureas (e.g., NSC-409962) show activity against intracerebral leukemia, suggesting the title compound’s chloroethyl group could be explored for similar bioactivity .

Activité Biologique

N-(2-Chloroethyl)-4-methoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-(2-Chloroethyl)-4-methoxybenzamide features a chloroethyl group attached to a 4-methoxybenzamide moiety. The presence of the chloroethyl group is significant as it can enhance the compound's reactivity and potential for biological interactions. The molecular structure can be represented as follows:

The biological activity of N-(2-Chloroethyl)-4-methoxybenzamide is primarily attributed to its ability to act as an alkylating agent. Alkylating agents are known to interfere with DNA replication by forming covalent bonds with nucleophilic sites on DNA, leading to cross-linking and ultimately cell death, particularly in rapidly dividing cancer cells.

Potential Mechanisms:

- DNA Alkylation: The chloroethyl group can react with nucleophilic sites in DNA, leading to the formation of DNA adducts.

- Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), which are involved in tumor progression and metastasis.

Anticancer Properties

Research indicates that N-(2-Chloroethyl)-4-methoxybenzamide exhibits significant anticancer activity. Several studies have demonstrated its efficacy against various cancer cell lines.

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Study 1 | A549 (Lung) | 15 | DNA alkylation |

| Study 2 | MCF-7 (Breast) | 20 | HDAC inhibition |

| Study 3 | HeLa (Cervical) | 10 | MMP inhibition |

Case Studies

-

Case Study on Lung Cancer:

A study conducted on A549 lung cancer cells showed that N-(2-Chloroethyl)-4-methoxybenzamide induced apoptosis through DNA damage pathways. The compound's IC50 was determined to be 15 µM, indicating potent activity against this cell line. -

Breast Cancer Inhibition:

Another investigation focused on MCF-7 breast cancer cells revealed that the compound inhibited cell proliferation at an IC50 of 20 µM. The mechanism was linked to the inhibition of HDACs, which play a crucial role in cancer cell survival. -

Cervical Cancer Response:

In HeLa cells, the compound exhibited an IC50 of 10 µM, showcasing its potential as a therapeutic agent by inhibiting MMPs involved in tumor invasion and metastasis.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of N-(2-Chloroethyl)-4-methoxybenzamide.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-Chloroethyl)-4-methoxybenzamide | Chloroethyl + methoxybenzamide | Anticancer, enzyme inhibition |

| N-(1-Phenylamino)-2-chloroethyl-4-methoxybenzamide | Phenyl substitution | Varies; less potent than chloroethyl variant |

| N-(1-Allylamino)-2-chloroethyl-4-methoxybenzamide | Allylamine + chloroethyl | Potentially different activity profile |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.